1-Chloro-3-phenylpropan-2-ol

Chiral synthesis Medicinal chemistry Biocatalysis

1-Chloro-3-phenylpropan-2-ol (CAS 5396-65-6) is a β-haloalcohol compound featuring a secondary hydroxyl group, a primary chloro substituent, and a phenyl ring on the propanol backbone. The compound exhibits a molecular formula of C9H11ClO, a molecular weight of 170.64 g/mol, and a predicted octanol-water partition coefficient (LogP) of 1.83.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 5396-65-6
Cat. No. B3053458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-phenylpropan-2-ol
CAS5396-65-6
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCl)O
InChIInChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
InChIKeyVBZRCYGKCAOPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-phenylpropan-2-ol (CAS 5396-65-6): Core Properties and Procurement Baseline for β-Haloalcohol Intermediates


1-Chloro-3-phenylpropan-2-ol (CAS 5396-65-6) is a β-haloalcohol compound featuring a secondary hydroxyl group, a primary chloro substituent, and a phenyl ring on the propanol backbone. The compound exhibits a molecular formula of C9H11ClO, a molecular weight of 170.64 g/mol, and a predicted octanol-water partition coefficient (LogP) of 1.83 [1]. As a chiral molecule with a stereocenter at C2, it exists as a racemic mixture (±) under CAS 5396-65-6, with individual (R)-enantiomer (CAS 112009-61-7) and (S)-enantiomer (CAS 406945-51-5) available as distinct catalog items for stereospecific applications . The compound serves primarily as a versatile chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis, with commercial purity typically ranging from 95% to 98% depending on supplier specifications .

1-Chloro-3-phenylpropan-2-ol: Why In-Class β-Haloalcohols Cannot Be Casually Substituted in Stereospecific Synthesis


Although 1-chloro-3-phenylpropan-2-ol belongs to the β-haloalcohol class, its procurement cannot be reduced to selecting any generic chloroalcohol analog. Three structural features create functionally non-interchangeable differentiation: (1) The phenyl substituent confers a LogP of approximately 1.83, which is substantially higher than aliphatic β-haloalcohols such as 1-chloro-2-propanol (estimated LogP ~0.3), altering solvent partitioning and downstream reaction medium compatibility [1]. (2) The C2 stereocenter renders the compound chiral; racemic material (CAS 5396-65-6) is fundamentally distinct from single-enantiomer forms in stereoselective transformations, where the (R)-enantiomer has been identified as a key intermediate for metoprolol synthesis while the (S)-enantiomer may exhibit divergent reactivity in biocatalytic and asymmetric applications . (3) The specific spacing between the phenyl ring, hydroxyl group, and chloro substituent produces a unique electrophilic-nucleophilic profile that cannot be replicated by regioisomers such as 2-chloro-1-phenylpropan-1-ol or 3-chloro-1-phenylpropan-1-ol, which differ in the relative positioning of reactive centers [2].

1-Chloro-3-phenylpropan-2-ol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Chiral Differentiation: Racemic (±) vs. (R)-Enantiomer vs. (S)-Enantiomer in Target Synthesis Pathways

The stereochemical configuration of 1-chloro-3-phenylpropan-2-ol determines its synthetic utility and cannot be assumed equivalent across enantiomeric forms. The (R)-enantiomer (CAS 112009-61-7) has been explicitly identified as a key intermediate in the synthesis of metoprolol, a clinically used beta-blocker medication, whereas the (S)-enantiomer (CAS 406945-51-5) is associated with distinct applications including biocatalytic transformations . In enantioselective enzymatic processes, pro-chiral α-chloro ketones are stereoselectively reduced to the corresponding halohydrins by biocatalytic hydrogen transfer, after which the intermediate can be transformed to the corresponding epoxide using halohydrin dehalogenase; the stereochemical outcome is determined by the enantiomeric form employed . Racemic 1-chloro-3-phenylpropan-2-ol (CAS 5396-65-6) is generally unsuitable for stereospecific applications that require a defined stereochemical outcome unless subsequent chiral resolution is incorporated into the workflow, which adds purification steps and reduces overall yield .

Chiral synthesis Medicinal chemistry Biocatalysis

Purity Specification Differentiation: NLT 98% Enantiomer Grade vs. 95% Racemic Grade

Commercial purity specifications for 1-chloro-3-phenylpropan-2-ol and its enantiomers show meaningful stratification across suppliers. The racemic compound (CAS 5396-65-6) is typically offered at 95% purity by multiple vendors, while single-enantiomer forms such as (S)-1-chloro-3-phenylpropan-2-ol (CAS 406945-51-5) are available at higher purity specifications of NLT 98% (Not Less Than 98%) from specialized suppliers . This purity differential is not arbitrary; single-enantiomer forms intended for pharmaceutical intermediate applications generally require tighter purity controls to ensure stereochemical integrity and minimize the presence of the undesired enantiomer, which could otherwise compromise stereoselective downstream reactions . For applications where the compound serves as a precursor to chirally pure active pharmaceutical ingredients (APIs) or advanced intermediates, the 98% enantiomeric purity grade provides a quantifiably higher assurance of batch-to-batch consistency compared to the 95% racemic grade commonly specified for general organic synthesis applications .

Analytical chemistry Quality control Pharmaceutical intermediate procurement

Hydrophobicity Differentiation: LogP Comparison with Aliphatic β-Haloalcohol Analogs

The predicted octanol-water partition coefficient (LogP) of 1-chloro-3-phenylpropan-2-ol is 1.83 (range: 1.71-1.94 across multiple sources), reflecting the hydrophobic contribution of the phenyl substituent [1][2]. This value is substantially higher than that of aliphatic β-haloalcohol analogs lacking aromatic substitution. For reference, 1-chloro-2-propanol (C3H7ClO, CAS 127-00-4), an aliphatic comparator, has an estimated LogP of approximately 0.3, representing a difference of approximately 1.5 log units, which corresponds to a theoretical ~30-fold difference in octanol-water partitioning behavior [3]. The elevated LogP of 1-chloro-3-phenylpropan-2-ol alters its retention behavior in reversed-phase chromatographic systems, its extraction efficiency in liquid-liquid partitioning workflows, and its compatibility with aqueous versus organic reaction media relative to non-aromatic β-haloalcohols .

Physicochemical property profiling Solvent selection Chromatography method development

Physical Property Differentiation: Boiling Point and Density vs. Regioisomeric Chlorophenylpropanols

The physical properties of 1-chloro-3-phenylpropan-2-ol provide quantifiable differentiation from regioisomeric chlorophenylpropanols. The compound exhibits a boiling point of 274°C at 760 mmHg and a density of 1.152 g/cm³ (some sources report 1.172 g/cm³ at 0°C) . These values reflect the specific positioning of the chloro and hydroxyl substituents on the propanol backbone relative to the phenyl ring. Regioisomers such as 2-chloro-1-phenylpropan-1-ol or 3-chloro-1-phenylpropan-1-ol, which differ in the carbon to which the chloro or hydroxyl group is attached, would be expected to exhibit different boiling points and densities due to altered intermolecular hydrogen-bonding patterns and molecular packing arrangements [1]. The boiling point of 274°C also establishes a practical working range for distillation-based purification that differs from lower-molecular-weight β-haloalcohols without phenyl substitution [2].

Distillation Purification Physical characterization

Commercial Availability and Supply Chain Differentiation: Supplier Ecosystem for Racemic vs. Enantiomeric Forms

The procurement landscape for 1-chloro-3-phenylpropan-2-ol exhibits structural differentiation between racemic and single-enantiomer supply channels. The racemic compound (CAS 5396-65-6) is listed by multiple general chemical suppliers with 95% purity specifications and is referenced in the Sigma-Aldrich catalog as 1-CHLORO-3-PHENYL-2-PROPANOL . In contrast, the single-enantiomer forms (CAS 112009-61-7 for (R)-enantiomer; CAS 406945-51-5 for (S)-enantiomer) are supplied through specialized chiral building block vendors, often with higher purity specifications (up to NLT 98%) and smaller catalog unit sizes tailored for research and development applications . The (S)-enantiomer (CAS 406945-51-5) is additionally registered in the European Chemicals Agency (ECHA) classification and labeling inventory under EC number 825-040-3, establishing its regulatory identity separate from the racemic form [1]. This supply chain bifurcation has practical implications for procurement lead times, minimum order quantities, and per-gram pricing structures.

Supply chain Procurement Specialty chemicals

1-Chloro-3-phenylpropan-2-ol: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Stereospecific Pharmaceutical Intermediate for Beta-Blocker Synthesis

Procurement of the (R)-enantiomer (CAS 112009-61-7) is indicated for synthetic routes to metoprolol and structurally related beta-blocker medications. The documented role of (R)-1-chloro-3-phenylpropan-2-ol as a key intermediate in metoprolol synthesis establishes a functional requirement for the single-enantiomer form over the racemic mixture, as the stereochemical outcome of downstream transformations is configuration-dependent . In this application scenario, the (R)-enantiomer serves as a chirally defined building block that can undergo nucleophilic substitution at the chloro position while preserving stereochemical integrity at the C2 hydroxyl-bearing carbon. The (S)-enantiomer, by contrast, would yield the enantiomeric product series and is not functionally interchangeable in this specific synthetic pathway. For research programs focused on beta-adrenergic receptor modulators, selection of the correct enantiomeric form is a binary procurement decision with direct synthetic consequences .

Scenario 2: General Chiral Building Block for Exploratory Medicinal Chemistry and Library Synthesis

For exploratory medicinal chemistry programs where stereochemical outcomes are not yet rigidly defined or where subsequent chiral resolution is planned, the racemic 1-chloro-3-phenylpropan-2-ol (CAS 5396-65-6) at 95% purity provides a cost-effective chiral building block for scaffold diversification . The compound's dual functionality (chloro leaving group for nucleophilic substitution, secondary hydroxyl for oxidation or further derivatization) enables access to diverse chemical space including amino alcohols, ethers, esters, and epoxide derivatives. The phenyl substituent confers a LogP of approximately 1.83, which is advantageous for generating compound libraries with balanced hydrophobic-hydrophilic character suitable for cellular permeability assessment . In this application context, the racemic nature of CAS 5396-65-6 is not a limitation but rather an efficient starting point for generating structurally diverse analog sets prior to chiral optimization .

Scenario 3: Biocatalytic Reaction Development and Enzyme Substrate Profiling

The chiral nature of 1-chloro-3-phenylpropan-2-ol makes it a valuable substrate for biocatalytic reaction development, particularly in systems employing stereoselective dehydrogenases or halohydrin dehalogenases. Research has demonstrated that pro-chiral α-chloro ketones can be stereoselectively reduced to the corresponding halohydrins via biocatalytic hydrogen transfer, and the resulting halohydrin intermediate can be transformed to the epoxide by halohydrin dehalogenase . The compound exhibits stereoselective dehydrogenase activity, with enzyme kinetic parameters that support its detection in complex mixtures . In this application scenario, the choice between racemic and single-enantiomer substrate depends on the specific experimental objective: racemic material is suitable for enzyme selectivity screening and kinetic resolution studies, whereas single-enantiomer substrate is required for absolute stereochemical assignment of enzymatic products and for preparative-scale biocatalytic synthesis of chirally pure downstream intermediates .

Scenario 4: Fluorinated Analog Synthesis for PET Imaging Agent Development

The 1-chloro-3-phenylpropan-2-ol scaffold serves as a precursor for fluorinated analogs with potential applications in positron emission tomography (PET) imaging agent development. Enantioselective synthesis methods have been reported for fluoro-substituted 1-chloro-3-phenylpropan-2-ols bearing fluorine at ortho, meta, or para positions of the phenyl ring, produced via catalytic asymmetric reduction of fluoropropiophenones using chiral Corey-Bakshi-Shibata catalysts with borane . These fluorinated chiral building blocks represent a direct structural extension of the 1-chloro-3-phenylpropan-2-ol core, with the parent compound providing the non-fluorinated comparator for assessing the impact of fluorine substitution on physicochemical properties and biological activity . For research programs in molecular imaging and radiochemistry, procurement of 1-chloro-3-phenylpropan-2-ol (CAS 5396-65-6) provides the non-radioactive synthetic benchmark against which fluorinated analogs are evaluated .

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